REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13].C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.[Li]CCCC.OS(O)(=O)=O>C1(C)C=CC=CC=1.C1COCC1>[BH:18]([OH:19])[OH:17].[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)C(C)C)F)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)C(C)C)F)OC
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred (15 min)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL dry flask
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
maintaining a temperature below −55° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to −35° C.
|
Type
|
ADDITION
|
Details
|
DIPE (200 mL) was added to the mixture
|
Type
|
ADDITION
|
Details
|
to dilute the organic layer
|
Type
|
WASH
|
Details
|
The organic layer was washed with 3.0 M H2SO4 (75 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted three times with 1M NaOH (200 mL first
|
Type
|
EXTRACTION
|
Details
|
The three NaOH extractions
|
Type
|
ADDITION
|
Details
|
diluted with 2-propanol (85 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining temperature at 15-20° C
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with water (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
dried under an air flow for 1 day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
The white crystalline solid was isolated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
B(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)C(C)C)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.23 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13].C([O:17][B:18](OC(C)C)[O:19]C(C)C)(C)C.[Li]CCCC.OS(O)(=O)=O>C1(C)C=CC=CC=1.C1COCC1>[BH:18]([OH:19])[OH:17].[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[C:5]([F:11])=[CH:4][C:3]=1[O:12][CH3:13]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)C(C)C)F)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C(=C1)C(C)C)F)OC
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OB(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
hexanes
|
Quantity
|
12.5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred (15 min)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL dry flask
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
maintaining a temperature below −55° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to −35° C.
|
Type
|
ADDITION
|
Details
|
DIPE (200 mL) was added to the mixture
|
Type
|
ADDITION
|
Details
|
to dilute the organic layer
|
Type
|
WASH
|
Details
|
The organic layer was washed with 3.0 M H2SO4 (75 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted three times with 1M NaOH (200 mL first
|
Type
|
EXTRACTION
|
Details
|
The three NaOH extractions
|
Type
|
ADDITION
|
Details
|
diluted with 2-propanol (85 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 15° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining temperature at 15-20° C
|
Type
|
STIRRING
|
Details
|
The resulting slurry was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with water (3×30 mL)
|
Type
|
CUSTOM
|
Details
|
dried under an air flow for 1 day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
The white crystalline solid was isolated
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
B(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)C(C)C)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.23 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |